molecular formula C10H9NOS B8158515 2-(Ethylsulfanyl)-5-formylbenzonitrile

2-(Ethylsulfanyl)-5-formylbenzonitrile

Cat. No.: B8158515
M. Wt: 191.25 g/mol
InChI Key: KVUNRQWXMQYNLL-UHFFFAOYSA-N
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Description

2-(Ethylsulfanyl)-5-formylbenzonitrile is an organic compound characterized by the presence of an ethylsulfanyl group, a formyl group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylsulfanyl)-5-formylbenzonitrile typically involves the introduction of the ethylsulfanyl group and the formyl group onto a benzonitrile core. One common method involves the reaction of 2-bromo-5-formylbenzonitrile with ethanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylsulfanyl)-5-formylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 2-(Ethylsulfinyl)-5-formylbenzonitrile or 2-(Ethylsulfonyl)-5-formylbenzonitrile.

    Reduction: Formation of 2-(Ethylsulfanyl)-5-hydroxymethylbenzonitrile.

    Substitution: Formation of various substituted benzonitrile derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Ethylsulfanyl)-5-formylbenzonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)-5-formylbenzonitrile involves its interaction with specific molecular targets. The ethylsulfanyl group can participate in thiol-disulfide exchange reactions, while the formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological molecules and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylsulfanyl)-5-formylbenzonitrile
  • 2-(Propylsulfanyl)-5-formylbenzonitrile
  • 2-(Ethylsulfanyl)-4-formylbenzonitrile

Uniqueness

2-(Ethylsulfanyl)-5-formylbenzonitrile is unique due to the specific positioning of the ethylsulfanyl and formyl groups on the benzonitrile core. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

2-ethylsulfanyl-5-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-2-13-10-4-3-8(7-12)5-9(10)6-11/h3-5,7H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUNRQWXMQYNLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=C(C=C(C=C1)C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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